Methyl Alpha-D-Galactopyranuronate
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Overview
Description
[(1->4)-alpha-D-galacturonosyl methyl ester](n) is a homopolysaccharide.
Scientific Research Applications
Synthesis and Preparation
- Magaud et al. (1998) discussed the synthesis of monomethyl esters of disaccharide 4-O-alpha-D-galacturonosyl-D-galacturonic acid and related compounds. These compounds serve as precursors for the preparation of higher-membered D-galacturonic acid oligomers methyl esterified in specific positions (Magaud et al., 1998).
- Vogel et al. (1997) demonstrated regioselective enzymatic acetyl ester hydrolysis of D-galacturonic acid derivatives. This process afforded specifically deacetylated products in good yields, indicating potential applications in molecular modification and synthesis (Vogel et al., 1997).
Conformational and Structural Analysis
- Cros et al. (1992) performed a comprehensive study on the conformational behavior of methylated pectic disaccharide, a derivative of Methyl Alpha-D-Galactopyranuronate. Using NMR and molecular modelling, they characterized its flexibility and potential energy surface, providing insights into its structural properties (Cros et al., 1992).
- Thibaudeau et al. (2004) conducted a study on saccharide hydroxymethyl groups, including this compound. They explored the C-C and C-O bond conformations, contributing to a better understanding of the molecule's structural dynamics (Thibaudeau et al., 2004).
Molecular Interaction Studies
- Goldstein et al. (1981) studied the binding of Methyl Alpha-D-Galactopyranoside, a related compound, to Bandeiraea simplicifolia isolectins. This research offers insights into molecular interactions and binding affinities (Goldstein et al., 1981).
- Seviour et al. (2010) utilized NMR spectroscopy to determine the structure of an exopolysaccharide material in aerobic granules, identifying various sugar residues including this compound. This research highlights its role in complex biological systems (Seviour et al., 2010).
Properties
CAS No. |
18486-47-0 |
---|---|
Molecular Formula |
C7H12O7 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
methyl (2S,3R,4S,5R,6S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C7H12O7/c1-13-7(12)5-3(9)2(8)4(10)6(11)14-5/h2-6,8-11H,1H3/t2-,3+,4+,5-,6-/m0/s1 |
InChI Key |
DICCNWCUKCYGNF-KGJVWPDLSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)O)O)O |
SMILES |
COC(=O)C1C(C(C(C(O1)O)O)O)O |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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